ethyl 4-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate is a synthetic organic compound. Its structure incorporates a combination of pyrazolopyrimidine, a sulfur-containing acetamido group, and an ethyl ester of benzoic acid. This makes it a molecule of interest in medicinal chemistry and pharmaceutical research, due to its potential biological activity and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. It starts with the synthesis of 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine. This intermediate is then reacted with a sulfur-containing reagent to introduce the sulfanyl group. Subsequent reactions involve the formation of the acetamido linkage and the esterification of benzoic acid to complete the structure.
Industrial Production Methods: Industrial-scale production of this compound would follow similar steps but optimized for yield, purity, and efficiency. This would include batch or continuous flow processes under controlled temperature, pressure, and solvent conditions to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The sulfur atom in the sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: : The pyrazolopyrimidine ring can undergo reduction under specific conditions.
Substitution: : The acetamido and ester groups allow for nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents like lithium aluminum hydride.
Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation products such as sulfoxides or sulfones.
Reduction products that alter the pyrazolopyrimidine ring.
Substitution products where the ester or amido groups are replaced by other functional groups.
Scientific Research Applications
Chemistry: : Used as a ligand in coordination chemistry and catalysis studies.
Biology: : Studied for its role in enzyme inhibition and molecular signaling pathways.
Medicine: : Investigated for its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent.
Industry: : Utilized in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The compound’s biological effects are linked to its interaction with specific molecular targets. These include:
Enzyme Inhibition: : The pyrazolopyrimidine core can inhibit key enzymes involved in disease pathways.
Signal Transduction: : It may interfere with cellular signaling by binding to receptors or kinases, altering downstream effects.
Cellular Uptake: : The ester and acetamido groups facilitate cellular permeability and bioavailability, enhancing its therapeutic potential.
Comparison with Similar Compounds
Ethyl 4-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate can be compared to other pyrazolopyrimidine derivatives. These similar compounds include:
Pyrazolopyrimidine-based inhibitors: : Such as those used in kinase inhibition with different substituents that affect their selectivity and potency.
Sulfur-containing analogs: : These analogs modify the sulfanyl group to change the oxidation state and reactivity.
Ester derivatives of benzoic acid: : Comparing various ester functionalities to assess their influence on biological activity and pharmacokinetics.
This compound stands out due to its unique combination of functional groups, offering a balance of reactivity and stability that can be fine-tuned for specific scientific or medicinal applications.
Properties
IUPAC Name |
ethyl 4-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-4-32-24(31)17-6-8-18(9-7-17)28-21(30)13-33-23-19-12-27-29(22(19)25-14-26-23)20-10-5-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSKEFXNLBUGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.